molecular formula C30H23N5S2 B4544763 4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline

4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline

Cat. No. B4544763
M. Wt: 517.7 g/mol
InChI Key: YAPVAZGQLGIJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds similar to the one often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the condensation of aminothiazoles with aldehydes to form Schiff bases, followed by cyclization, can lead to a variety of heterocyclic compounds, including triazoles and thiazolines (Abdel-Mohsen, 2003). Such processes are crucial for introducing the desired functional groups into the core structure, leading to the synthesis of complex molecules like the one specified.

Molecular Structure Analysis

Molecular structure analysis of related compounds often employs techniques like IR, NMR, and mass spectral data to characterize the synthesized molecules. For example, derivatives of quinoline have been synthesized and characterized using these techniques, confirming the presence of desired functional groups and the overall molecular architecture (Saeed et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often investigated through their reactivity with various reagents. For example, the reactivity of amino derivatives of quinoline with different electrophiles has been explored to synthesize a wide range of heterocyclic compounds, showcasing the versatility of these molecules in chemical synthesis (Yadav et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be crucial for understanding their behavior in various solvents and conditions. The crystalline structure, in particular, provides insights into the molecular conformation and intermolecular interactions within the compound (Coyanis et al., 2003).

properties

IUPAC Name

2-phenyl-4-[[5-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N5S2/c1-2-17-35-28(25-18-27(21-11-5-3-6-12-21)32-26-16-10-9-15-24(25)26)33-34-30(35)37-20-23-19-36-29(31-23)22-13-7-4-8-14-22/h2-16,18-19H,1,17,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVAZGQLGIJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline
Reactant of Route 2
Reactant of Route 2
4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline
Reactant of Route 3
Reactant of Route 3
4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline
Reactant of Route 4
Reactant of Route 4
4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline
Reactant of Route 5
Reactant of Route 5
4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline
Reactant of Route 6
Reactant of Route 6
4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline

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